molecular formula C29H30N2O3 B11984716 7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one

7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one

Cat. No.: B11984716
M. Wt: 454.6 g/mol
InChI Key: VEFJOPJDVUJAHM-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-YL)methyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of quinoline and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromenone precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one stands out due to its unique combination of quinoline and chromenone structures. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

7-hydroxy-3-quinolin-2-yl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one

InChI

InChI=1S/C29H30N2O3/c1-28(2)13-20-14-29(3,16-28)17-31(20)15-22-25(32)11-9-19-12-21(27(33)34-26(19)22)24-10-8-18-6-4-5-7-23(18)30-24/h4-12,20,32H,13-17H2,1-3H3

InChI Key

VEFJOPJDVUJAHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=NC6=CC=CC=C6C=C5)O)C)C

Origin of Product

United States

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